molecular formula C6H14ClNO B8022983 (1S,3R)-3-Aminocyclohexanol hydrochloride

(1S,3R)-3-Aminocyclohexanol hydrochloride

Cat. No.: B8022983
M. Wt: 151.63 g/mol
InChI Key: NJGXTVICXVECGR-IBTYICNHSA-N
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Description

(1S,3R)-3-Aminocyclohexanol hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl It is an amino alcohol derivative and is used as a pharmaceutical intermediate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Aminocyclohexanol hydrochloride can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to obtain the desired enantiomerically pure compound . Another method involves the preparation of the compound from carbamic acid derivatives, which undergoes a series of reactions including hydrogenation and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Aminocyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, lithium hydroxide for hydrolysis, and acetic anhydride for acetylation . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions.

Major Products Formed

The major products formed from these reactions include various cyclohexanol derivatives, which can be further utilized in the synthesis of more complex molecules. For example, the compound can be used to prepare isoxazole carboxamide compounds, which are potent TRPV1 antagonists and analgesics.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-3-Aminocyclohexanol hydrochloride stands out due to its specific stereochemistry, which imparts unique biological activities and makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals. Its ability to inhibit GPx4 and induce ferroptosis highlights its potential in cancer therapy .

Properties

IUPAC Name

(1S,3R)-3-aminocyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGXTVICXVECGR-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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